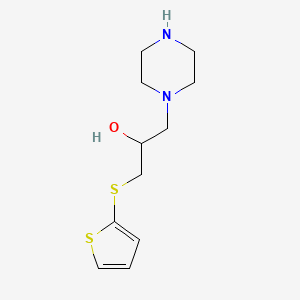

1-(Piperazin-1-yl)-3-(thiophen-2-ylthio)propan-2-ol

Description

Properties

IUPAC Name |

1-piperazin-1-yl-3-thiophen-2-ylsulfanylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2OS2/c14-10(8-13-5-3-12-4-6-13)9-16-11-2-1-7-15-11/h1-2,7,10,12,14H,3-6,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVDQSPJGINMMGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(CSC2=CC=CS2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperazin-1-yl)-3-(thiophen-2-ylthio)propan-2-ol typically involves the following steps:

Formation of the Piperazine Derivative: The piperazine ring is often introduced through nucleophilic substitution reactions.

Introduction of the Thiophene Ring: The thiophene ring can be incorporated via a thiolation reaction, where a thiol group is added to a precursor molecule.

Formation of the Propanol Group: The final step involves the addition of a hydroxyl group to form the propanol moiety.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(Piperazin-1-yl)-3-(thiophen-2-ylthio)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The piperazine and thiophene rings can undergo substitution reactions to introduce new functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of this compound against various pathogens. For instance, in vitro tests demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis, similar to other piperazine derivatives .

Antiviral Properties

Research has indicated that compounds with similar structures exhibit antiviral effects, particularly against influenza viruses. The presence of the thiophene moiety may enhance interaction with viral polymerases, suggesting potential as an antiviral agent .

Neurological Applications

The piperazine structure is often associated with neuroactive compounds. Preliminary studies suggest that 1-(Piperazin-1-yl)-3-(thiophen-2-ylthio)propan-2-ol may have effects on neurotransmitter systems, indicating possible applications in treating neurological disorders such as anxiety and depression .

Case Study 1: Antibacterial Efficacy

A study published in a peer-reviewed journal evaluated the antibacterial efficacy of this compound against multidrug-resistant bacteria. Results showed that it inhibited bacterial growth at concentrations lower than those required for conventional antibiotics .

Case Study 2: Antiviral Screening

In another study focusing on antiviral screening, derivatives of this compound were tested against influenza A virus. The results indicated that certain modifications to the thiophene ring significantly enhanced antiviral activity, paving the way for further development of antiviral drugs based on this scaffold .

Mechanism of Action

The mechanism of action of 1-(Piperazin-1-yl)-3-(thiophen-2-ylthio)propan-2-ol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those involved in signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Group Comparisons

Key Comparative Insights

Piperazine vs. Piperidine Rings

- Piperazine: Present in the target compound, BM-15275, and RTB70. The nitrogen-rich ring enhances hydrogen bonding and basicity, favoring interactions with adrenoceptors (e.g., BM-15275’s α1/β-adrenoceptor activity) .

- Piperidine : Found in the trimethylphenyl derivative (). Reduced basicity compared to piperazine may limit receptor binding, though crystallographic data suggest stable conformations .

Thiophene-Thio vs. Aromatic Substituents

- Thiophen-2-ylthio: Present in the target compound and RTB70.

- Indole Derivatives: Methoxyphenoxy groups in compounds confer spasmolytic effects, likely via calcium channel modulation .

Propan-2-ol vs. Propan-1-one Backbone

- Propan-2-ol (Target Compound, BM-15275): The hydroxyl group enables hydrogen bonding with biological targets (e.g., adrenoceptors in BM-15275) .

- Propan-1-one (RTB70) : The ketone group may reduce solubility but increase metabolic stability compared to alcohols .

Biological Activity

1-(Piperazin-1-yl)-3-(thiophen-2-ylthio)propan-2-ol, with the CAS number 1493376-54-7, is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by diverse research findings.

Chemical Structure and Properties

The compound features a piperazine ring , a thiophene ring , and a propanol group . Its chemical structure can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits various biological activities , including:

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties . Studies have shown that similar piperazine derivatives demonstrate effectiveness against various bacterial strains. For instance, derivatives like 2-(piperazin-1-yl)naphtho[2,3-d]thiazole have been noted for their ability to disrupt bacterial cell structures and inhibit DNA gyrase activity, suggesting a potential mechanism of action that may be relevant to this compound .

Anticancer Potential

The anticancer activity of related compounds has been documented through cell viability assays. For example, studies on similar piperazine-based compounds have shown significant cytotoxic effects against cancer cell lines . The mechanisms often involve inducing apoptosis or inhibiting cell proliferation.

The biological activity of this compound is thought to involve interactions with specific molecular targets:

Molecular Targets:

- Enzymes: The compound may inhibit certain enzymes involved in metabolic pathways.

- Receptors: It could modulate receptor activity influencing signal transduction.

- Ion Channels: Interaction with ion channels may alter cellular excitability.

Pathways Involved:

The compound may affect pathways related to:

- Signal Transduction: Modulating cellular responses to external stimuli.

- Gene Expression: Influencing the transcription of genes involved in cell cycle regulation and apoptosis.

Comparative Analysis with Similar Compounds

A comparative analysis with other piperazine derivatives reveals unique aspects of this compound:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(Piperazin-1-yl)-3-(thiophen-2-yloxy)propanol | Structure | Moderate antimicrobial |

| 1-(Piperazin-1-yloxy)-3-thiophenesulfonamide | Structure | Anticancer properties |

The presence of the thiophene moiety enhances its lipophilicity and potentially increases its bioavailability compared to other similar compounds.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of compounds related to 1-(Piperazin-1-yloxy)-3-(thiophenesulfonamide). For instance:

Case Study 1: Antimicrobial Evaluation

A study evaluating the antimicrobial efficacy of piperazine derivatives demonstrated that modifications in the thiophene group significantly affected their antibacterial potency against strains like Staphylococcus aureus and Escherichia coli. The results indicated that structural variations could lead to enhanced activity .

Case Study 2: Anticancer Activity

Research conducted on similar compounds showed that they could induce apoptosis in cancer cells through mitochondrial pathways. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(Piperazin-1-yl)-3-(thiophen-2-ylthio)propan-2-ol?

The compound is typically synthesized via peptide coupling reagents such as HOBt (hydroxybenzotriazole) and TBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium tetrafluoroborate) in anhydrous DMF with NEt₃ as a base. The reaction involves coupling a piperazine derivative (e.g., 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine) with a thiophene-containing carboxylic acid (e.g., 3-(thiophen-2-ylthio)propanoic acid). This method ensures high yields and avoids side reactions .

Q. How is the structural identity of this compound confirmed experimentally?

Structural confirmation relies on NMR spectroscopy (¹H, ¹³C), mass spectrometry (HRMS), and IR spectroscopy . For example, the molecular ion peak in HRMS corresponds to the expected molecular formula (e.g., [M+H]⁺ at m/z 432.0765). NMR data resolves the piperazine and thiophene-thioether moieties, while IR confirms functional groups like C=O or C-S bonds .

Q. What physicochemical properties influence its solubility and formulation in biological assays?

The compound exhibits moderate solubility in organic solvents (e.g., DMSO, DMF) but limited aqueous solubility due to its hydrophobic thiophene and piperazine groups. Solubility can be enhanced using co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80) for in vitro assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for target binding?

SAR studies focus on modifying:

- Piperazine substituents : Introducing electron-withdrawing groups (e.g., trifluoromethyl, chloro) enhances receptor affinity .

- Thiophene-thioether linker : Replacing sulfur with oxygen or altering the thiophene position (e.g., 3-yl vs. 2-yl) affects steric and electronic interactions .

- Propan-2-ol backbone : Methylation or fluorination at the hydroxyl group improves metabolic stability .

Computational docking and free-energy perturbation (FEP) simulations further guide rational design .

Q. What experimental strategies address discrepancies in biological activity data across studies?

Contradictions in IC₅₀ values or receptor selectivity may arise from:

- Assay conditions : Variations in buffer pH, ionic strength, or co-solvent concentrations. Standardize protocols using reference compounds (e.g., positive controls in kinase assays).

- Metabolic instability : Use liver microsome assays to identify rapid degradation pathways (e.g., CYP450-mediated oxidation) .

- Impurity interference : HPLC purity checks (≥95%) and LC-MS/MS quantification ensure activity is not skewed by byproducts (e.g., des-thiophene derivatives) .

Q. How is the metabolic stability of this compound evaluated in preclinical studies?

- In vitro assays : Incubate with human liver microsomes (HLM) or hepatocytes to measure half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).

- Metabolite identification : Use UPLC-QTOF-MS to detect phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites .

- CYP inhibition assays : Screen for interactions with CYP3A4, CYP2D6, etc., to predict drug-drug interactions .

Q. What experimental designs mitigate stability issues during long-term storage?

- Storage conditions : Store at -20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation.

- Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) improves shelf life.

- Accelerated stability studies : Expose to 40°C/75% RH for 1–3 months and monitor degradation via HPLC .

Q. How can computational modeling predict off-target effects or toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.